molecular formula C16H27N3O B2643727 N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylpropanamide CAS No. 946345-14-8

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylpropanamide

Cat. No.: B2643727
CAS No.: 946345-14-8
M. Wt: 277.412
InChI Key: JQJDPZGJPZTABJ-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylpropanamide is a complex organic compound featuring a dimethylamino group attached to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylpropanamide typically involves the reaction of dimethylamino compounds with appropriate reagents under controlled conditions. One common method involves the alkylation of aniline with methanol in the presence of an acid catalyst . Another approach uses dimethyl ether as the methylating agent .

Industrial Production Methods

Industrial production of this compound often employs large-scale alkylation processes, utilizing methanol or dimethyl ether as methylating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, such as nitro and halogenated compounds, which are useful intermediates in further chemical synthesis .

Scientific Research Applications

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylpropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. It acts as a photoinitiator, forming radicals upon UV irradiation, which then initiate polymerization reactions . The compound’s dimethylamino groups play a crucial role in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylpropanamide is unique due to its specific structural features, which confer distinct reactivity and applications. Its dual dimethylamino groups enhance its utility in various chemical reactions and industrial processes.

Biological Activity

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylpropanamide, also known as a derivative of dimethylamino propanamide, has garnered interest in various biological applications due to its unique chemical structure and potential pharmacological properties. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C13_{13}H20_{20}N2_{2}O
  • Molecular Weight : 220.32 g/mol
  • CAS Number : 1421373-36-5

The structure features two dimethylamino groups which are significant for its biological activity, particularly in terms of receptor binding and interaction with biological membranes.

This compound exhibits several mechanisms of action that contribute to its biological effects:

  • Receptor Interaction : The compound is known to interact with various neurotransmitter receptors, particularly those associated with the central nervous system (CNS). Its dimethylamino groups enhance lipophilicity, facilitating better membrane penetration and receptor binding.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.
  • Antiproliferative Effects : Research indicates that the compound shows promise in inhibiting the proliferation of certain cancer cell lines, suggesting potential applications in oncology.

In Vitro Studies

A number of studies have investigated the biological activity of this compound in vitro:

  • Cell Viability Assays : In assays using human cancer cell lines (e.g., A549 lung cancer cells), the compound demonstrated a dose-dependent reduction in cell viability, indicating cytotoxic effects at higher concentrations.
  • Mechanistic Studies : Flow cytometry analysis revealed that treatment with the compound led to an increase in apoptotic cell populations, suggesting that it induces apoptosis through mitochondrial pathways.

Case Studies

  • Case Study on Cancer Treatment : A study published in a peer-reviewed journal evaluated the effects of the compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, with minimal side effects observed.
  • Neuropharmacological Effects : Another case study examined the compound's impact on anxiety-like behaviors in rodent models. Behavioral assays indicated that administration resulted in reduced anxiety levels, likely through modulation of serotonin receptors.

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeBiological ActivityKey Findings
In Vitro Cell ViabilityCytotoxicity against cancer cell linesDose-dependent reduction in viability
Apoptosis AssayInduction of apoptosisIncreased apoptotic cells observed
Animal Model StudyTumor growth inhibitionSignificant reduction in tumor size
Behavioral StudyEffects on anxiety-like behaviorsReduced anxiety levels in rodent models

Properties

IUPAC Name

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O/c1-12(2)16(20)17-11-15(19(5)6)13-7-9-14(10-8-13)18(3)4/h7-10,12,15H,11H2,1-6H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJDPZGJPZTABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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